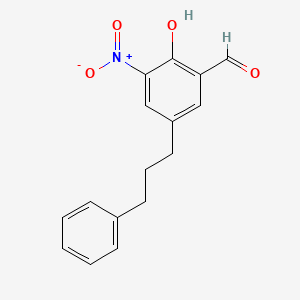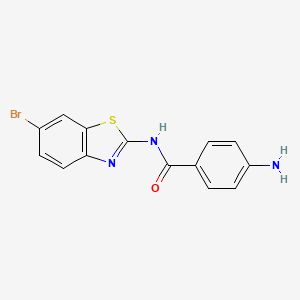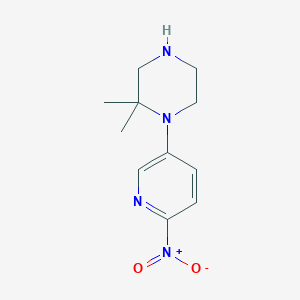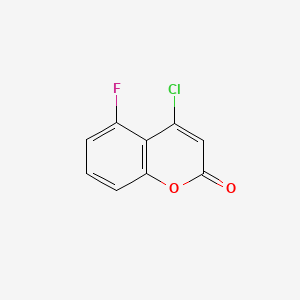![molecular formula C16H17N3O2 B13695626 Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is an organic compound known for its unique structure and properties It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate typically involves the diazotization of 4-aminobenzene followed by coupling with another aromatic compound. The reaction conditions often include the use of sodium nitrite and a strong acid such as hydrochloric acid to generate the diazonium salt, which then undergoes coupling with an appropriate aromatic compound to form the azo linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用机制
The mechanism of action of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reversible isomerization between the trans and cis forms, which can affect the compound’s binding affinity and activity. This isomerization can be triggered by light or chemical stimuli, making the compound useful in photoresponsive applications.
相似化合物的比较
Similar Compounds
- Methyl 4-[(4-Aminophenyl)diazenyl]benzoate
- 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine
Uniqueness
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is unique due to its specific structural features, including the propanoate ester group, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
methyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C16H17N3O2/c1-21-16(20)11-4-12-2-7-14(8-3-12)18-19-15-9-5-13(17)6-10-15/h2-3,5-10H,4,11,17H2,1H3 |
InChI 键 |
WLVDBSOGYDDNIU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


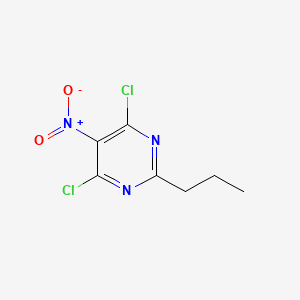
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
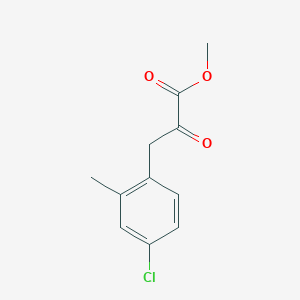
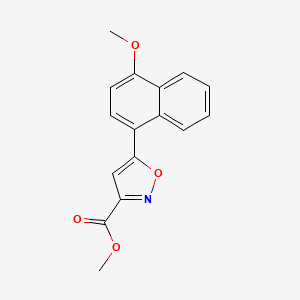
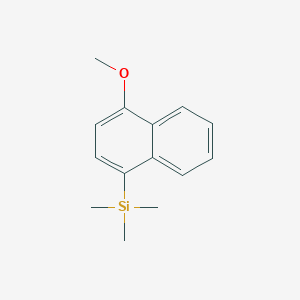
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)


![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
